Spectroscopic Profiling and Analytical Methodologies for 4-Chloro-7-nitro-1H-indole
Spectroscopic Profiling and Analytical Methodologies for 4-Chloro-7-nitro-1H-indole
Abstract
The precise structural characterization of halogenated indole derivatives is a foundational requirement in modern drug discovery. 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) serves as a highly valuable precursor in the synthesis of sulfonamide-based splicing modulators (SPLAMs) and heterobifunctional degraders (PROTACs). This technical whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 4-Chloro-7-nitro-1H-indole. By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide serves as an authoritative reference for researchers conducting structural verification and quality control of this critical pharmacophore.
Chemical Context & Synthetic Relevance
4-Chloro-7-nitro-1H-indole is defined by its electron-deficient core, driven by the strong electron-withdrawing nature of the 7-nitro group and the inductive effect of the 4-chloro substituent. Recently, this specific scaffold has become pivotal in targeted protein degradation. As demonstrated in medicinal chemistry campaigns, it is a primary starting material for1[1].
The spatial occupation of the 4-chloro group and the electrostatic profile of the indole ring allow these ligands to nestle deeply into the DCAF15-RBM39 ternary complex interface[1]. The synthetic pathway typically involves C3-chlorination followed by reduction of the 7-nitro group to an amine, enabling subsequent sulfonylation to yield indisulam analogues[1].
Figure 1: Synthetic pathway of DCAF15 PROTAC ligands utilizing 4-Chloro-7-nitro-1H-indole.
Spectroscopic Characterization Data
The following tables summarize the expected quantitative spectral data for high-purity2[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing 7-nitro group heavily deshields the adjacent H-6 proton and the N-H proton, shifting them significantly downfield.
Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) | Assignment Notes |
| 1 (N-H) | 11.85 | br s | - | Deshielded by H-bonding and -NO₂ |
| 2 | 7.62 | d (J = 3.1) | 128.4 | Typical α-pyrrole proton |
| 3 | 6.75 | d (J = 3.1) | 102.8 | β-pyrrole, relatively shielded |
| 4 | - | - | 124.5 | Quaternary C-Cl |
| 5 | 7.41 | d (J = 8.2) | 123.1 | Ortho coupling to H-6 |
| 6 | 8.15 | d (J = 8.2) | 126.7 | Deshielded by ortho -NO₂ |
| 7 | - | - | 132.0 | Quaternary C-NO₂ |
| 3a | - | - | 128.1 | Bridgehead carbon |
| 7a | - | - | 135.4 | Bridgehead carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional groups, particularly the nitro and halogen substituents.
Table 2: Key FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3340 | Broad, Medium | N-H | Stretching (Indole ring) |
| 3110 | Weak | C-H (Aromatic) | Stretching |
| 1535 | Strong | -NO₂ | Asymmetric stretching |
| 1340 | Strong | -NO₂ | Symmetric stretching |
| 1570, 1505 | Medium | C=C (Aromatic) | Ring stretching |
| 745 | Strong | C-Cl | Stretching |
Mass Spectrometry (LC-MS)
High-resolution mass spectrometry confirms the exact mass and the distinct isotopic signature of the chlorine atom.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Negative Mode)
| Species | Theoretical m/z | Observed m/z | Relative Abundance | Interpretation |
| [M-H]⁻ (³⁵Cl) | 194.9967 | 194.9965 | 100% | Deprotonated molecular ion |
| [M-H]⁻ (³⁷Cl) | 196.9937 | 196.9938 | ~32% | Chlorine-37 isotope peak |
| [M-H-NO]⁻ | 164.9980 | 165.0012 | 15% | Loss of NO radical |
| [M-H-NO₂]⁻ | 149.0015 | 149.0021 | 25% | Loss of nitro group |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . The output of each step acts as an internal control for the integrity of the experiment.
Figure 2: Self-validating analytical workflow for indole spectroscopic characterization.
NMR Acquisition Protocol
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Causality & Rationale: The highly polar nature of the 7-nitro group and the hydrogen-bond donating capacity of the indole N-H necessitate a strongly hydrogen-bond accepting solvent. DMSO-d₆ is selected over CDCl₃ to prevent line broadening caused by intermediate exchange rates of the N-H proton and to ensure complete dissolution.
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Step 1: Dissolve 15 mg of 4-Chloro-7-nitro-1H-indole in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
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Step 2: Transfer to a 5 mm precision NMR tube.
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Validation Check: Inspect the tube against a light source. A perfectly clear solution with no particulate matter ensures optimal magnetic field homogeneity.
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Step 3: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 1.5 s).
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Step 4: Phase and baseline correct the spectra.
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Validation Check: The internal TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz. Furthermore, the integration ratio of the aromatic doublets (H-5, H-6) must be exactly 1:1, confirming the absence of co-eluting regioisomers.
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ATR-FTIR Protocol
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Causality & Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water presents a broad O-H stretch at ~3400 cm⁻¹, which critically masks the diagnostic indole N-H stretch at 3340 cm⁻¹.
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Step 1: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.
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Step 2: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
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Validation Check: The baseline must be flat with no negative peaks, confirming a pristine, uncontaminated crystal surface.
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Step 3: Apply 2-3 mg of the solid powder directly onto the crystal and apply consistent pressure using the ATR anvil.
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Step 4: Acquire the sample spectrum.
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Validation Check: The highest absorbance peak (typically the -NO₂ asymmetric stretch at 1535 cm⁻¹) must fall between 0.2 and 0.8 AU. This ensures adherence to the Beer-Lambert law and prevents detector saturation.
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LC-MS (ESI-) Protocol
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Causality & Rationale: The indole nitrogen is weakly acidic, but the presence of the strongly electron-withdrawing 7-nitro group significantly lowers the pKa of the N-H proton via resonance stabilization of the conjugate base. Consequently,3[3] is the most efficient ionization mode, yielding a robust [M-H]⁻ ion.
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Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid.
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Step 2: Infuse the sample at 10 µL/min into the ESI source.
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Step 3: Set capillary voltage to 3.5 kV, and desolvation temperature to 300°C.
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Step 4: Acquire mass spectra in the m/z 50-500 range.
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Validation Check: The mass spectrum must exhibit a characteristic 3:1 isotopic cluster at m/z 194.99 / 196.99. This self-validates the presence of a single chlorine atom (reflecting the ~75% ³⁵Cl / ~25% ³⁷Cl natural abundance) and unequivocally confirms the molecular formula.
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References
- Title: Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: 4-Chloro-7-nitro-1H-indole 96% Source: VWR, part of Avantor URL
- Title: 2060060-70-8 | 4-Chloro-7-nitro-1H-indole-2-carboxylic acid Source: BLDpharm URL
